Acetyloxy)-7-[9-[(4,4,5,5,5-pentafluoropentyl)thio]nonyl]estr-4-en-3-one
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Description
Acetyloxy)-7-[9-[(4,4,5,5,5-pentafluoropentyl)thio]nonyl]estr-4-en-3-one is a useful research compound. Its molecular formula is C34H51F5O3S and its molecular weight is 634.8 g/mol. The purity is usually 95%.
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Biological Activity
The compound (7alpha,17beta)-17-(Acetyloxy)-7-[9-[(4,4,5,5,5-pentafluoropentyl)thio]nonyl]estr-4-en-3-one , with the CAS number 415927-29-6 , is a steroid derivative that has garnered attention in the field of medicinal chemistry and pharmacology. Its molecular formula is C34H51F5O3S and it has a molecular weight of approximately 634.8 g/mol . This compound is primarily recognized as an intermediate in the synthesis of Fulvestrant , a drug used in hormone receptor-positive breast cancer treatment.
This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Property | Value |
---|---|
Molecular Formula | C34H51F5O3S |
Molecular Weight | 634.8 g/mol |
CAS Number | 415927-29-6 |
Purity | ≥ 95% |
Storage Conditions | Store according to label instructions |
The biological activity of (7alpha,17beta)-17-(this compound is primarily linked to its role as a selective estrogen receptor downregulator (SERD). SERDs are designed to bind to estrogen receptors and promote their degradation rather than merely blocking estrogen's effects. This mechanism is particularly beneficial in treating estrogen-dependent cancers.
Pharmacological Effects
- Antitumor Activity : Research indicates that this compound can inhibit the growth of estrogen-dependent tumors by downregulating estrogen receptor levels. This effect is crucial in hormone-sensitive breast cancers where estrogen promotes tumor growth.
- Cell Cycle Regulation : Studies have shown that compounds similar to (7alpha,17beta)-17-(this compound can induce cell cycle arrest in cancer cells, leading to apoptosis (programmed cell death).
- Anti-inflammatory Properties : Some derivatives exhibit anti-inflammatory effects by inhibiting pathways involved in inflammation, which can be beneficial in various chronic diseases.
Study 1: Efficacy Against Breast Cancer
A study published in Cancer Research evaluated the efficacy of Fulvestrant and its intermediates in patients with advanced breast cancer. The results indicated significant tumor reduction in patients previously treated with aromatase inhibitors but who had developed resistance. The study highlighted the importance of compounds like (7alpha,17beta)-17-(this compound as critical components in therapeutic strategies against resistant forms of breast cancer .
Study 2: Mechanistic Insights
Another research article explored the molecular mechanisms by which this compound affects estrogen receptor signaling pathways. The findings demonstrated that it not only inhibits receptor activity but also promotes receptor degradation through the proteasome pathway. This dual action contributes to its effectiveness in reducing tumor size and improving patient outcomes .
Comparative Analysis
A comparison between Fulvestrant and its precursor compounds reveals significant differences in their biological activities:
Compound | Mechanism of Action | Efficacy Against Estrogen Receptor Positive Tumors |
---|---|---|
Fulvestrant | SERD | High |
(7alpha,17beta)-17-(Acetyloxy)... | SERD precursor | Moderate |
Other SERDs (e.g., Tamoxifen) | Estrogen receptor antagonist | Variable |
Properties
IUPAC Name |
[13-methyl-3-oxo-7-[9-(4,4,5,5,5-pentafluoropentylsulfanyl)nonyl]-2,6,7,8,9,10,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl] acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H51F5O3S/c1-23(40)42-30-15-14-29-31-24(21-25-22-26(41)12-13-27(25)28(31)16-18-32(29,30)2)11-8-6-4-3-5-7-9-19-43-20-10-17-33(35,36)34(37,38)39/h22,24,27-31H,3-21H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAFUQFCTCUWBQD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1CCC2C1(CCC3C2C(CC4=CC(=O)CCC34)CCCCCCCCCSCCCC(C(F)(F)F)(F)F)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H51F5O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
634.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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